

# (rel)-Asperparaline A: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest		
Compound Name:	(rel)-Asperparaline A	
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#### Introduction

(rel)-Asperparaline A is a fungal metabolite belonging to the prenylated indole alkaloid family. First isolated in 1997 from Aspergillus japonicus by Hayashi and colleagues, and independently as aspergillimide by Everett and coworkers, this natural product has garnered significant interest due to its unique chemical architecture and biological activity.[1] Structurally, it is characterized by a complex pentacyclic core featuring a bicyclo[2.2.2]diazaoctane framework and an unusual spiro-succinimide moiety, a rare motif in natural products.[2] The intricate stereochemistry and the presence of multiple quaternary centers have made it a challenging target for total synthesis.[1][3]

Biogenetically, **(rel)-Asperparaline A** is derived from L-tryptophan, L-isoleucine, and a dimethylallyl pyrophosphate (DMAPP) unit.[4][5] The distinctive spiro-succinimide ring is believed to be formed through the oxidative degradation of the tryptophan indole ring.[2]

Functionally, **(rel)-Asperparaline A** exhibits potent paralytic effects against silkworms and has been identified as a strong and selective non-competitive antagonist of insect nicotinic acetylcholine receptors (nAChRs).[5][6] This mode of action makes it a molecule of interest for the development of novel insecticides. This technical guide provides an in-depth overview of



the chemical structure, stereochemistry, and key experimental data related to **(rel)**-Asperparaline A.

### **Chemical Structure and Stereochemistry**

The chemical structure of **(rel)-Asperparaline A** is depicted below. The relative stereochemistry of the molecule was determined by X-ray crystallography.[6] While the absolute configuration of **(rel)-Asperparaline A** itself has not been reported, the first asymmetric total synthesis of its close analogue, ent-asperparaline C, established an all-(S) configuration for the natural enantiomer of Asperparaline C.[6][7] This strongly suggests that the naturally occurring enantiomer of Asperparaline A also possesses an all-(S) configuration at its core stereocenters.[6]

Systematic Name: (1'S,3R,3a'S,6'S,8a'R)-3,5',5',8a'-tetamethyl-1'-propylspiro[pyrrolidine-3,7'-pyrrolo[2',1':2,3]imidazo[4,5-f]indolizine]-2,5,8'(1'H,6'H,9'H)-trione

Molecular Formula: C20H29N3O3

Molecular Weight: 359.46 g/mol

## Data Presentation Spectroscopic Data

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) data for **(rel)-Asperparaline A** as reported by Hayashi et al. (1997). The spectra were recorded in CDCl<sub>3</sub>.

Table 1: <sup>1</sup>H NMR Data for **(rel)-Asperparaline A** (500 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
4.08	d	12.5	H-1a
3.84	dd	12.5, 3.0	H-1b
2.88	m	H-2	
1.05	d	6.5	3-Ме
3.15	S	N(4)-Me	
2.98	S	N(8)-Me	
2.35	m	H-10a	
1.95	m	H-10b	
1.75	m	H-11a	
1.55	m	H-11b	_
1.90	m	H-12	
0.95	t	7.5	H-14
1.45	m	H-13	
1.25	s	15-Me	_
1.20	S	15-Me	

Table 2: <sup>13</sup>C NMR Data for (rel)-Asperparaline A (125 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ) ppm	Carbon Atom
178.1	C-5
176.2	C-7
171.9	C-9
71.1	C-3a
67.8	C-8a
59.8	C-6
53.4	C-2
47.9	C-15
45.3	C-1
35.8	C-3
35.5	C-12
31.9	N(4)-Me
29.8	N(8)-Me
28.1	C-10
25.4	15-Me
23.9	15-Me
18.2	C-13
17.5	3-Me
14.3	C-14

# Experimental Protocols Isolation of (rel)-Asperparaline A

The following is a summary of the isolation protocol described by Hayashi et al. (1997):



- Fermentation: Aspergillus japonicus JV-23 was cultured on okara (a soybean residue) at 25°C for 14 days.
- Extraction: The fermented okara was extracted with methanol. The methanol extract was concentrated and partitioned between water and dichloromethane. The organic layer was then subjected to a hexane-methanol partition.
- Chromatography: The methanolic fraction was concentrated and subjected to silica gel column chromatography using a hexane-ethyl acetate gradient, followed by an ethyl acetatemethanol gradient.
- Purification: The active fractions were further purified by silica gel column chromatography with a chloroform-methanol gradient to yield pure **(rel)-Asperparaline A**.

#### X-ray Crystallography

The structure of **(rel)-Asperparaline A** was confirmed by single-crystal X-ray diffraction analysis. While a detailed crystallographic information file (CIF) is not readily available in public databases, the original publication by Hayashi et al. (1997) provides an ORTEP drawing which unequivocally establishes the relative stereochemistry of the molecule. The key findings from the X-ray analysis are the cis-fusion of the bicyclo[2.2.2]diazaoctane core and the relative configuration of the stereocenters.

### **Total Synthesis of ent-Asperparaline C**

The first total synthesis of a member of the asperparaline family was achieved for ent-Asperparaline C by Dokli et al. in 2019. This synthesis was crucial for determining the absolute stereochemistry of the natural product. The key steps of this enantioselective synthesis include:

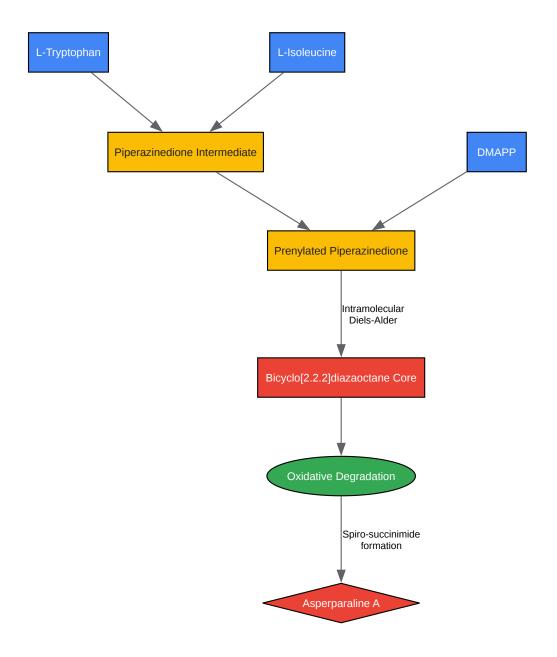
- Starting Material: The synthesis commenced from L-proline.
- Core Formation: A key oxidative radical cyclization was employed to construct the bicyclo[2.2.2]diazaoctane core.
- Spirocycle Construction: A singlet oxygen Diels-Alder reaction followed by a reductive spirocyclization was utilized to form the characteristic spiro-succinimide moiety.
- Final Steps: Selective reduction of a tertiary amide completed the synthesis.



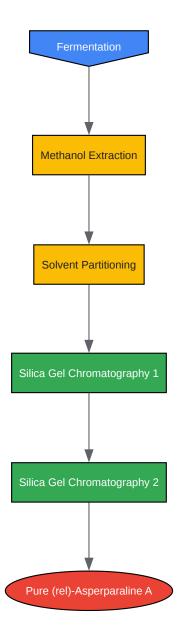
The detailed experimental procedures, including reaction conditions and characterization of all intermediates, are available in the supplementary information of the original publication (Dokli, I., et al., Chem. Commun., 2019, 55, 3931-3934).

# Mandatory Visualization Biosynthetic Pathway of (rel)-Asperparaline A

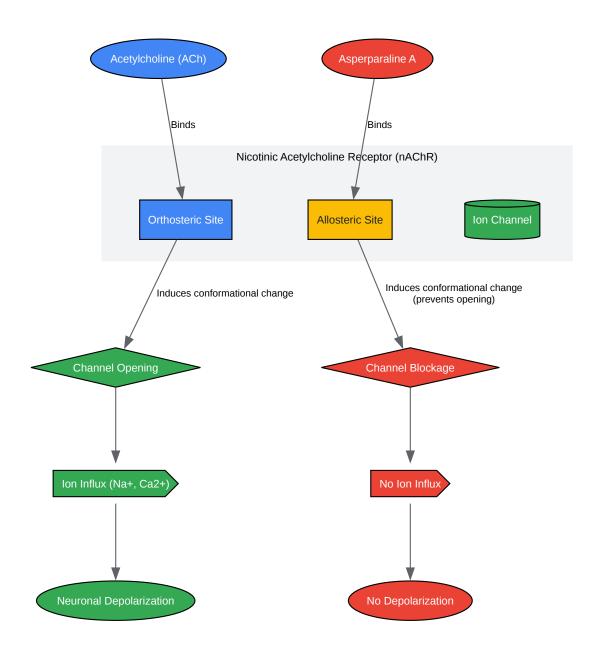












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